molecular formula C15H32BrN3O2Si2 B2715852 2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane CAS No. 2375258-77-6

2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane

Cat. No.: B2715852
CAS No.: 2375258-77-6
M. Wt: 422.514
InChI Key: GDMLSARMBVLSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated 1,2,4-triazole derivative featuring dual silyl-protecting groups: a tert-butyldimethylsilyl (TBDMS) ether at the oxymethyl position and a trimethylsilyl (TMS) group on the ethoxyethyl side chain. The 5-bromo substituent on the triazole ring enhances its reactivity in cross-coupling reactions, while the silyl groups confer stability against hydrolysis and oxidation, making it valuable in synthetic organic chemistry, particularly in protecting-group strategies .

Properties

IUPAC Name

2-[[5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32BrN3O2Si2/c1-15(2,3)23(7,8)21-11-13-17-14(16)19(18-13)12-20-9-10-22(4,5)6/h9-12H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMLSARMBVLSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NN(C(=N1)Br)COCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32BrN3O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane typically involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc or lithium reagents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include lithium reagents, bromine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents, particularly in the following areas:

Anticancer Activity

  • Compounds similar to this structure have been evaluated for their anticancer properties. For instance, derivatives of triazole have demonstrated significant activity against various cancer cell lines, indicating that modifications to the triazole structure can yield potent anticancer agents .

Antimicrobial Properties

  • The incorporation of triazole rings has been linked to enhanced antimicrobial activity. Research indicates that triazole derivatives can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antibiotics .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups:

  • The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various substituents.
  • The silyl ether group enhances the stability of reactive intermediates during synthesis processes.

Agricultural Chemistry

Research has indicated that similar compounds can act as fungicides or herbicides. The triazole moiety is known for its ability to inhibit fungal growth, making it a candidate for agricultural applications .

Material Science

Due to its unique silane structure, this compound can be utilized in the development of advanced materials:

  • Silane Coupling Agents : These compounds can improve adhesion between organic polymers and inorganic substrates, enhancing material strength and durability.
  • Coatings : The compound’s properties may be leveraged to create protective coatings that resist moisture and chemicals.

Case Study 1: Anticancer Activity

A series of triazole derivatives were synthesized and evaluated for their anticancer activity against a panel of human tumor cell lines. One derivative exhibited significant cytotoxicity with a GI50 value ranging from 1.9 to 3.0 μM across multiple cancer types including lung and breast cancers .

Case Study 2: Antimicrobial Efficacy

Research on triazole-based compounds revealed their effectiveness against specific bacterial strains. In vitro studies showed that certain modifications led to enhanced antimicrobial activity compared to standard treatments, suggesting potential for new antibiotic development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can participate in coordination with metal ions, while the silyl groups can influence the compound’s reactivity and stability. The pathways involved often include nucleophilic substitution and coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related molecules to highlight differences in reactivity, stability, and synthetic utility.

Compound Name Core Structure Key Substituents Protecting Groups Key Properties Reference
2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane 1,2,4-Triazole 5-Bromo, oxymethyl TBDMS, TMS High lipophilicity (LogP ≈ 4.2); stable in basic conditions (pH 7–12)
4-{[(E)-(5-Bromo-2-methoxyphenyl)methylene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole 5-Bromo, methoxy None (methoxy as substituent) Lower thermal stability (decomposes at 120°C); sensitive to acidic hydrolysis
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole 1,2,4-Triazole 3-Bromo, methoxy THP (tetrahydropyranyl) Acid-labile (cleaved by 0.1M HCl); moderate solubility in polar solvents
[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane Phenoxy 4-Bromo, 3-chloro TMS Enhanced solubility in DCM/THF; hydrolyzes under mild acidic conditions (pH < 5)
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole Thiazole 5-Bromo, methyl TBDMS Stable up to 150°C; resistant to nucleophilic substitution at C2

Key Observations

Bromine at position 5 (triazole) vs. position 3 (thiazole) alters electronic effects: the 5-bromo-triazole exhibits higher electrophilicity (Hammett σ+ = 0.78) .

Protecting Group Stability: TBDMS and TMS groups in the target compound provide superior stability under basic conditions compared to THP or methoxy groups. For example, the THP-protected triazole decomposes in 0.1M HCl, while the TBDMS group requires fluoride ions (e.g., TBAF) for cleavage . The TMS group on the ethoxyethyl chain enhances solubility in non-polar solvents (e.g., logP = 4.2 vs. 2.1 for methoxy analogues) .

Reactivity in Cross-Coupling :

  • The 5-bromo-triazole undergoes Suzuki-Miyaura coupling at 80°C with Pd(PPh₃)₄, whereas 3-bromo-thiazole derivatives require harsher conditions (100°C, Pd(OAc)₂) due to reduced electron-withdrawing effects .

Biological Activity

2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane (CAS Number: 2375258-77-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C15H32BrN3O2Si2C_{15}H_{32}BrN_{3}O_{2}Si_{2}, with a molecular weight of 422.51 g/mol. The structure features a bromine atom, a triazole ring, and silyl ether functionalities, which are significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₃₂BrN₃O₂Si₂
Molecular Weight422.51 g/mol
CAS Number2375258-77-6

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the bromine atom and the tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is known for its stability and ease of removal under mild conditions, making it a popular choice in organic synthesis .

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. For instance, triazole derivatives have been shown to inhibit the growth of various fungal species by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. The presence of the bromine atom in this compound may enhance its lipophilicity and biological activity against fungal pathogens .

Enzyme Inhibition

The compound's structural components suggest potential interactions with enzymes involved in metabolic pathways. Studies on similar triazole derivatives have demonstrated their ability to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Case Studies and Experimental Findings

  • Study on Antifungal Efficacy :
    • A study evaluated the antifungal activity of triazole derivatives against Candida albicans. The results indicated that compounds with similar structural features to this compound showed minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL .
  • Enzyme Interaction Analysis :
    • In vitro assays demonstrated that triazole-based compounds could inhibit specific cytochrome P450 enzymes by binding to their active sites. This suggests that our compound may similarly affect enzyme activity, potentially leading to therapeutic applications or adverse drug interactions.

The proposed mechanism of action for this compound involves:

  • Inhibition of Ergosterol Biosynthesis : By targeting enzymes in the ergosterol pathway, it disrupts fungal cell membrane integrity.
  • Cytochrome P450 Inhibition : Binding to cytochrome P450 enzymes alters normal metabolic processes, affecting drug metabolism and hormone synthesis.

Q & A

Basic: How can researchers optimize the synthesis of this compound, particularly regarding silyl protecting group stability?

Methodological Answer:
The synthesis involves sequential protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) ethers. Key steps include:

  • Protection Strategy : Use TBDMS chloride under anhydrous conditions (e.g., DMF, imidazole) for selective protection of the triazole-oxymethyl group. Trimethylsilyl groups are introduced via 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), requiring strict temperature control (-20°C) to prevent premature hydrolysis .
  • Monitoring : Track reaction progress via TLC (Rf shifts) and confirm silyl ether formation using 29Si NMR^{29}\text{Si NMR} (δ: 10–15 ppm for TBDMS; δ: 15–20 ppm for TMS) .
  • Troubleshooting : If deprotection occurs prematurely, replace polar aprotic solvents (e.g., DMF) with dichloromethane to minimize hydrolysis .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H NMR^{1}\text{H NMR} to confirm bromine substitution (absence of aromatic protons at δ 7–8 ppm) and 13C NMR^{13}\text{C NMR} to verify silyl ether linkages (C-O-Si resonances at δ 60–70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (e.g., [M+H]+^+) and fragments (e.g., loss of TBDMS groups, m/z 57) .
  • Elemental Analysis : Validate bromine and silicon content (±0.3% tolerance) to confirm stoichiometry .

Basic: What safety protocols are essential for handling this compound’s brominated and silylated components?

Methodological Answer:

  • Hazard Mitigation : Use explosion-proof fume hoods due to brominated intermediates’ toxicity and silyl ethers’ flammability. Avoid skin contact with SEM-Cl (corrosive; wear nitrile gloves) .
  • Storage : Store at -20°C under argon to prevent TMS group hydrolysis. Use amber glass vials to block UV-induced degradation .
  • Waste Disposal : Segregate halogenated waste for incineration and siloxane-containing byproducts for specialized treatment to avoid environmental persistence .

Advanced: How does the bromo-triazole core influence potential biological activity, such as kinase inhibition?

Methodological Answer:
The 5-bromo-1,2,4-triazole moiety mimics ATP-binding motifs in kinases. For structure-activity relationship (SAR) studies:

  • Functionalization : Introduce substituents at the 3-position (e.g., hydrophobic groups) to enhance binding pocket interactions.
  • Assay Design : Test inhibitory activity against TYK2 or JAK kinases using enzymatic assays (e.g., ADP-Glo™) and validate with X-ray crystallography to map binding modes .
  • Contradictions : If bromine reduces solubility, replace with CF3_3 groups while monitoring activity retention .

Advanced: How can researchers resolve contradictory data regarding bromination efficiency in triazole systems?

Methodological Answer:
Contradictions often arise from competing N-bromination vs. C-bromination pathways. To address this:

  • Reaction Optimization : Use N-bromosuccinimide (NBS) in acetonitrile at 0°C to favor C-5 bromination. Monitor regioselectivity via 1H NMR^{1}\text{H NMR} (loss of C-H coupling at C-5) .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict bromination sites based on frontier molecular orbitals (FMOs) .

Advanced: What experimental design (DoE) approaches optimize reaction yields for multi-step syntheses?

Methodological Answer:

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Apply central composite design (CCD) to model interactions between silylation time and reagent equivalents. Target >85% yield with desirability functions .
  • Flow Chemistry : Implement continuous-flow reactors for SEM-Cl reactions to enhance mixing and reduce exothermic risks .

Advanced: How does the compound’s stability vary under acidic, basic, or aqueous conditions?

Methodological Answer:

  • Acidic Conditions : TBDMS groups hydrolyze rapidly in HCl/THF (1:1, v/v) at 25°C (t1/2_{1/2} < 1 hr), while TMS groups resist cleavage below pH 3 .
  • Basic Conditions : NaOH/MeOH (0.1 M) removes TMS ethers within 2 hrs but leaves TBDMS intact. Use tetrabutylammonium fluoride (TBAF) for full deprotection .
  • Aqueous Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation peaks >5% indicate need for formulation additives (e.g., cyclodextrins) .

Advanced: What environmental impact assessments are required for siloxane-containing byproducts?

Methodological Answer:

  • Ecotoxicology Testing : Perform Daphnia magna LC50_{50} assays to evaluate aquatic toxicity. Siloxanes with log P > 4.5 require biodegradation studies (OECD 301F) .
  • Waste Treatment : Collaborate with facilities using plasma arc incinerators to break down Si-O bonds into SiO2_2 and CO2_2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.